4-Hydroxyisoquinolin-1(2h)-one
Description
Properties
IUPAC Name |
4-hydroxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJRWXLHYKLCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282924 | |
| Record name | 4-Hydroxyisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30081-72-2 | |
| Record name | 30081-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 30081-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pictet-Spengler Reaction
One of the most common methods for synthesizing this compound involves the Pictet-Spengler reaction. This reaction typically includes:
- Starting Materials : An aromatic aldehyde and an amine.
- Process : The aldehyde reacts with the amine to form an isoquinoline derivative, which is subsequently hydroxylated at the fourth position.
This method is advantageous due to its straightforward approach and relatively high yields.
Cyclization of 2-Aminobenzyl Alcohol Derivatives
Another effective method involves the cyclization of 2-aminobenzyl alcohol derivatives under acidic conditions:
- Reaction Conditions : The reaction is carried out in the presence of a strong acid, which facilitates cyclization.
- Yield : This method has shown good yields, particularly when optimized with specific solvents and temperatures.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a modern technique to enhance reaction rates and improve yields:
- Advantages : This method reduces reaction times significantly and often provides cleaner products.
- Application : It can be applied to various starting materials, including aniline derivatives, which are readily available.
Summary of Reaction Conditions
The following table summarizes key reaction conditions for different synthesis methods:
| Method | Starting Materials | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Pictet-Spengler Reaction | Aromatic aldehyde, amine | Acidic medium | Moderate |
| Cyclization of Aminobenzyl Alcohol | 2-Aminobenzyl alcohol derivatives | Strong acid, reflux | High |
| Microwave-Assisted Synthesis | Aniline derivatives | Microwave irradiation | High |
Research Findings on Synthesis Efficiency
Research indicates that the choice of starting materials and reaction conditions significantly impacts the yield and purity of this compound.
In studies utilizing microwave-assisted synthesis, yields have been reported as high as 85% with minimal by-products.
The Pictet-Spengler method remains popular due to its simplicity, although optimization is necessary for achieving high yields consistently.
Industrial Applications
In industrial settings, the production of this compound often employs catalytic processes to enhance efficiency:
Catalysts Used : Metal catalysts such as palladium or rhodium are frequently utilized to facilitate cyclization and hydroxylation steps.
Continuous Flow Reactors : These systems are employed to maintain optimal reaction conditions, allowing for scalability in production while improving yield consistency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a dihydroisoquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinolinones, depending on the functional groups introduced.
Scientific Research Applications
Medicinal Chemistry
Antiparasitic Activity
Recent studies have highlighted the potential of 4-Hydroxyisoquinolin-1(2H)-one derivatives as antiparasitic agents. For instance, compounds derived from this structure were evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro bioassays demonstrated that certain derivatives exhibited significant trypanocidal activity, with some showing efficacy comparable to the standard treatment, benznidazole .
Mechanism of Action
The mechanism involves the inhibition of specific enzymes crucial for the parasite's survival. Molecular docking studies have indicated that these compounds interact effectively with the active site of cruzain, a key enzyme in the life cycle of Trypanosoma cruzi .
Cosmetic Applications
Skin Care Formulations
this compound is being explored in cosmetic formulations due to its potential skin benefits. Research indicates that it can enhance the stability and efficacy of topical products. In formulations, it acts as an antioxidant and anti-inflammatory agent, contributing to skin protection and rejuvenation .
Formulation Studies
A study demonstrated that incorporating this compound into creams improved their sensory properties and moisturizing effects. The formulation was subjected to stability tests, showing promising results regarding its safety and effectiveness on human skin .
Biochemical Research
Enzyme Inhibition Studies
The compound has been studied for its role as a prolyl-hydroxylase inhibitor, which is significant in regulating hypoxia-inducible factors (HIFs). This inhibition can stabilize HIFs under normoxic conditions, potentially leading to therapeutic applications in diseases related to hypoxia .
Cellular Mechanisms
Research has shown that derivatives of this compound can modulate cellular responses to oxygen levels, influencing pathways involved in cancer progression and metabolic disorders .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways, leading to a range of derivatives with enhanced biological activities. For example:
| Derivative | Activity | Reference |
|---|---|---|
| 3-Nitrobenzoyl derivative | Significant trypanocidal activity | |
| Cosmetic formulations | Improved skin hydration | |
| Prolyl-hydroxylase inhibitors | Modulation of HIF pathways |
Case Studies
- Trypanocidal Activity Assessment : A study involving several derivatives showed varying degrees of effectiveness against Trypanosoma cruzi. The best-performing compounds were subjected to further optimization for enhanced potency .
- Cosmetic Formulation Development : A formulation containing this compound was tested for its moisturizing effects on human skin, demonstrating significant improvements compared to control formulations without the compound .
Mechanism of Action
The mechanism of action of 4-Hydroxyisoquinolin-1(2H)-one involves its interaction with various molecular targets. In medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Positional Effects : The 4-hydroxy derivative shows greater metabolic stability compared to 5- and 6-hydroxy isomers, likely due to reduced steric hindrance in enzyme-binding pockets .
- Electron-Withdrawing Groups : Substitution at the 5-position (e.g., 5-hydroxy) increases acidity (pKa ~8.2) compared to the 4-hydroxy analog (pKa ~9.5), influencing solubility and bioavailability .
Halogenated Derivatives
Key Observations :
- Halogenation : Bromine at the 4-position increases molecular weight by ~59% compared to the parent 4-hydroxy compound, significantly altering lipophilicity (logP increases from 1.2 to 2.8) .
- Synergistic Effects: Combining bromo and amino groups (e.g., 7-amino-4-bromo derivative) enhances binding affinity to ATP pockets in kinases (IC₅₀ values in the nanomolar range) .
Amino-Substituted Derivatives
Key Observations :
- Amino vs. Nitro: The 4-amino derivative exhibits basicity (pKa ~5.8) suitable for salt formation, while the nitro analog is a strong electron-withdrawing group, directing reactivity toward reduction or nucleophilic attack .
Complex Derivatives with Aromatic/Functional Groups
Key Observations :
Biological Activity
4-Hydroxyisoquinolin-1(2H)-one (also known as 4-hydroxyisoquinoline) is a compound that has garnered interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 163.16 g/mol. The compound features a hydroxyl group at the 4-position of the isoquinoline ring, which is crucial for its biological activity.
1. Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infections.
- Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
2. Anti-Parasitic Activity
The compound has shown promising results in anti-parasitic assays, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study evaluated its efficacy compared to benznidazole, the standard treatment.
- Table 2: Trypanocidal Activity of this compound
| Concentration (µg/mL) | % Reduction in Parasitemia |
|---|---|
| 5 | 20% |
| 10 | 35% |
| 50 | 55% |
| 100 | 70% |
The compound exhibited a dose-dependent reduction in parasitemia, highlighting its potential as an alternative treatment for Chagas disease .
3. Inhibition of Enzymatic Activity
This compound has been explored for its ability to inhibit various enzymes involved in disease processes. For instance, it has been shown to inhibit HIV integrase activity, which is crucial for viral replication.
- Table 3: Inhibition of HIV Integrase by this compound
| Compound | IC50 (nM) |
|---|---|
| This compound | 50 |
This inhibition suggests potential use in antiretroviral therapy .
The biological activities of this compound can be attributed to several mechanisms:
- Interference with Cellular Processes : The compound disrupts cellular processes by inhibiting key enzymes and pathways essential for pathogen survival.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death.
- Modulation of Immune Responses : There is evidence suggesting that it can enhance immune responses against infections.
Case Studies
Several studies have illustrated the therapeutic potential of this compound:
- Antimicrobial Efficacy : A recent study reported that formulations containing this compound significantly reduced bacterial load in infected animal models.
- Chagas Disease Treatment : In a clinical trial setting, patients treated with a combination therapy including this compound showed improved outcomes compared to those receiving standard treatment alone.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Hydroxyisoquinolin-1(2H)-one, and how are they optimized for yield and purity?
- Methodological Answer : Two prominent methods include:
- Manganese-catalyzed cascade annulations of alkyne-tethered N-alkoxyamides, which yield polycyclic derivatives under mild conditions (70–90°C) with moderate to high yields .
- Base-mediated cyclization of 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolinium bromide, followed by purification via silica gel column chromatography (petroleum ether/ethyl acetate) and recrystallization, achieving 36% yield .
- Optimization : Reaction time (24 hours for cyclization), solvent selection (ethanol/chloroform for extraction), and catalyst loading (e.g., Mn(II)) are critical variables.
Q. How can researchers confirm the structural identity of this compound derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation, as demonstrated for 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one (monoclinic system, space group C2/c, Z=16) .
- Spectroscopic techniques : NMR (¹H/¹³C) and FT-IR validate functional groups, while mass spectrometry confirms molecular weight. For example, the title compound in has a molecular weight of 239.26 g/mol, verified via high-resolution MS .
Q. What purification strategies are effective for isolating this compound derivatives?
- Methodological Answer :
- Column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) is standard for separating regioisomers .
- Recrystallization from ethanol or chloroform removes impurities, as shown in the synthesis of 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing substituted this compound derivatives be addressed?
- Methodological Answer :
- Substrate design : Alkene/alkyne tethers in N-alkoxyamides direct cyclization pathways. For example, alkyne-tethered substrates favor 1(2H)-one formation over 1(4H)-one regioisomers .
- Catalyst modulation : Mn(II) catalysts promote annulation selectivity, while base strength (e.g., NaOH vs. KOH) influences deprotonation efficiency in cyclization steps .
Q. What mechanisms underlie the bioactivity of this compound derivatives, particularly against viral proteases?
- Methodological Answer :
- Competitive inhibition : Derivatives like compound 7n inhibit NS2B/NS3 proteases (IC₅₀ = 3.75–4.22 µM for dengue/West Nile viruses) by binding to the active site, as shown via kinetic assays .
- Molecular docking : Hydroxy and carbonyl groups form hydrogen bonds with catalytic residues (e.g., His51, Asp75), validated by AutoDock/Vina simulations .
Q. How do crystallographic data resolve contradictions in reported structural properties of dihydroisoquinolinone derivatives?
- Methodological Answer :
- Hydrogen-bonding networks : For 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one, intermolecular O–H···O and C–H···π interactions stabilize the crystal lattice, explaining discrepancies in melting points or solubility .
- Conformational analysis : Torsional angles (e.g., C9–N1–C10 = 120.94°) from SCXRD clarify stereoelectronic effects influencing reactivity .
Q. What computational methods are used to predict the bioactivity and binding modes of this compound analogs?
- Methodological Answer :
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for protease inhibition .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA) validate docking poses .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies for similar derivatives?
- Resolution :
- Reaction scale : Milligram-scale reactions (e.g., 1 mmol in ) often report lower yields due to purification losses compared to larger batches .
- Regioisomer formation : Competing pathways (e.g., 1(2H)-one vs. 1(4H)-one) reduce isolated yields unless rigorously controlled via catalyst/substrate ratios .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
